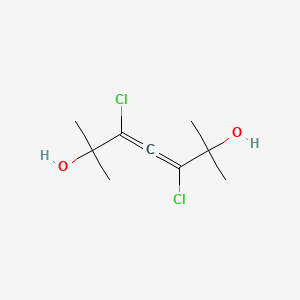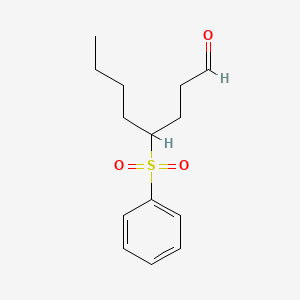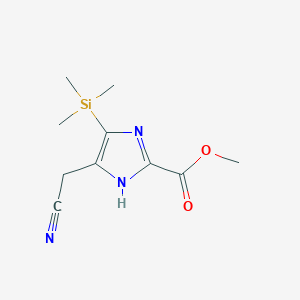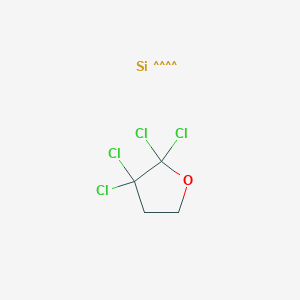![molecular formula C9H7N5O B14516351 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62483-90-3](/img/structure/B14516351.png)
9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused ring structure consisting of a tetrazole ring and a quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst, leading to the formation of the tetrazole ring. Subsequent cyclization with formic acid or other reagents yields the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The tetrazole and quinazoline rings can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pH conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a simpler structure, lacking the tetrazole ring.
Tetrazoloquinazoline: Compounds with similar fused ring structures but different substituents.
Dihydroquinazoline: Reduced derivatives with hydrogenated quinazoline rings.
Uniqueness: 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62483-90-3 |
|---|---|
Formule moléculaire |
C9H7N5O |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
9-methyl-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c1-5-3-2-4-6-7(5)14-9(10-8(6)15)11-12-13-14/h2-4H,1H3,(H,10,11,13,15) |
Clé InChI |
QJJPRTKBBZGRIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)NC3=NN=NN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)


![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)






![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
